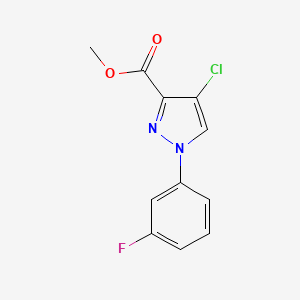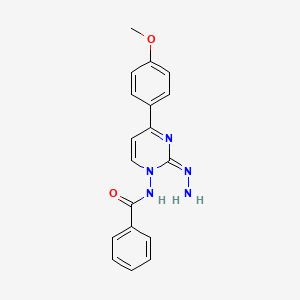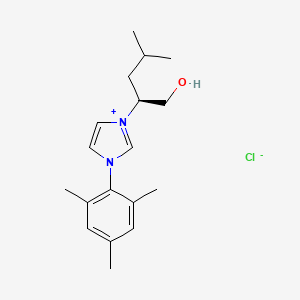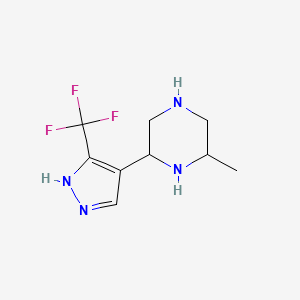
2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperazine ring. This unique structure imparts the compound with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by the introduction of the trifluoromethyl group using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The final step involves the coupling of the pyrazole derivative with piperazine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyrazole ring can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
科学的研究の応用
2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:
- 3-(Trifluoromethyl)-1H-pyrazole
- 4-(Trifluoromethyl)-1H-pyrazole
- 5-(Trifluoromethyl)-1H-pyrazole
Uniqueness
The uniqueness of 2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its solubility and bioavailability, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H13F3N4 |
|---|---|
分子量 |
234.22 g/mol |
IUPAC名 |
2-methyl-6-[5-(trifluoromethyl)-1H-pyrazol-4-yl]piperazine |
InChI |
InChI=1S/C9H13F3N4/c1-5-2-13-4-7(15-5)6-3-14-16-8(6)9(10,11)12/h3,5,7,13,15H,2,4H2,1H3,(H,14,16) |
InChIキー |
FIIPHPABECMOOL-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC(N1)C2=C(NN=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
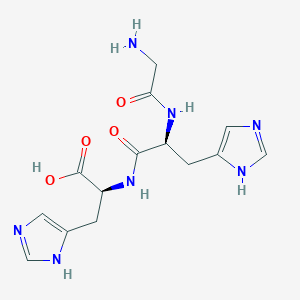
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)



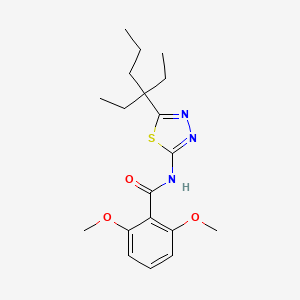
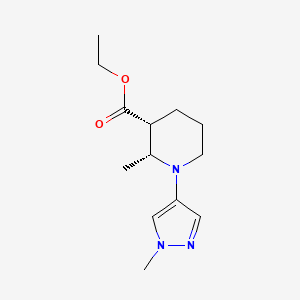
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
